molecular formula C18H23NO B1385381 3,5-Dimethyl-N-(3-propoxybenzyl)aniline CAS No. 1040687-00-0

3,5-Dimethyl-N-(3-propoxybenzyl)aniline

Cat. No.: B1385381
CAS No.: 1040687-00-0
M. Wt: 269.4 g/mol
InChI Key: CQNZBBYAZUSSON-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(3-propoxybenzyl)aniline is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol . This compound is characterized by the presence of two methyl groups at the 3 and 5 positions of the aniline ring, and a propoxybenzyl group attached to the nitrogen atom. It is used in various fields of research, including proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Dimethyl-N-(3-propoxybenzyl)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(3-propoxybenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

3,5-Dimethyl-N-(3-propoxybenzyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-N-(3-methoxybenzyl)aniline
  • 3,5-Dimethyl-N-(3-ethoxybenzyl)aniline
  • 3,5-Dimethyl-N-(3-butoxybenzyl)aniline

Uniqueness

3,5-Dimethyl-N-(3-propoxybenzyl)aniline is unique due to its specific propoxybenzyl group, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-4-8-20-18-7-5-6-16(12-18)13-19-17-10-14(2)9-15(3)11-17/h5-7,9-12,19H,4,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNZBBYAZUSSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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